![molecular formula C13H17N3O2 B2776315 N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide CAS No. 2188359-98-8](/img/structure/B2776315.png)
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a small molecule inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Wirkmechanismus
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide inhibits the activity of PARP, which is involved in the repair of single-strand DNA breaks. When PARP is inhibited, DNA damage accumulates and leads to cell death, particularly in cancer cells that have a high rate of DNA damage. Additionally, N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been shown to activate a protein called AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models. In neurodegenerative disorders, N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been found to reduce neuroinflammation and oxidative stress, which are key factors in the pathogenesis of these diseases. In cardiovascular diseases, N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been shown to reduce cardiac injury caused by ischemia-reperfusion and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is its specificity for PARP, which makes it a useful tool for studying the role of PARP in DNA repair mechanisms. Additionally, N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been shown to be effective in low concentrations, which reduces the risk of off-target effects. However, N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide. One direction is to investigate the potential use of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study the effects of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide on other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of more stable and soluble forms of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide could improve its efficacy in experiments.
Conclusion
In conclusion, N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is a small molecule inhibitor of PARP that has shown promising therapeutic applications in various diseases. Its mechanism of action involves the inhibition of DNA repair mechanisms and activation of AMPK. N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has advantages in terms of its specificity and low concentration efficacy, but has limitations in terms of its solubility and stability. Future research on N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide could lead to the development of new cancer therapies and treatments for neurodegenerative and cardiovascular diseases.
Synthesemethoden
The synthesis of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide involves the reaction of 2-bromo-3-(morpholin-4-yl)pyridine with allylamine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing DNA repair in cancer cells. In neurodegenerative disorders, N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been found to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. In cardiovascular diseases, N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been shown to improve cardiac function and reduce injury caused by ischemia-reperfusion.
Eigenschaften
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-12(17)15-10-11-4-3-5-14-13(11)16-6-8-18-9-7-16/h2-5H,1,6-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGDFMHZQNAXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)
![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)
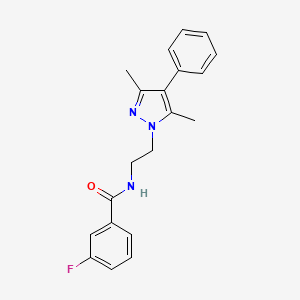
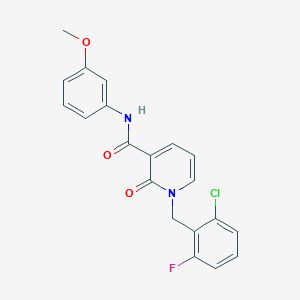
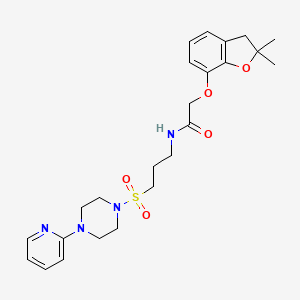
![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)
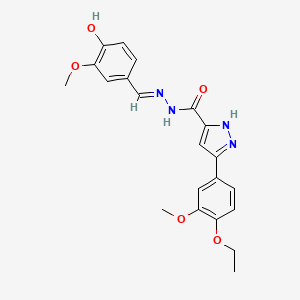

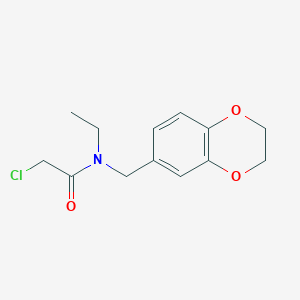
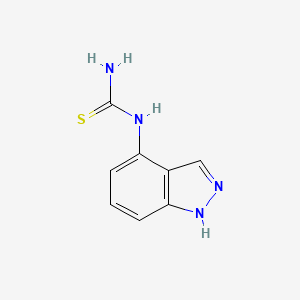
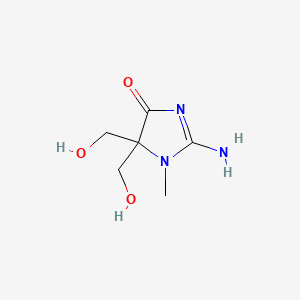
![(4-Chlorophenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2776255.png)